N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl (-S-) group to a partially saturated quinazolinone moiety. The compound’s synthesis likely involves coupling a benzothiazole-chloroacetamide precursor with a thiolated hexahydroquinazolinone intermediate under nucleophilic substitution conditions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-14(20-17-19-12-7-3-4-8-13(12)25-17)9-24-15-10-5-1-2-6-11(10)18-16(23)21-15/h3-4,7-8H,1-2,5-6,9H2,(H,18,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMQALEDDIZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Hexahydroquinazolinone Moiety: This involves the condensation of an appropriate amine with a cyclic ketone, followed by cyclization.
Linking the Two Moieties: The final step involves the formation of the sulfanyl acetamide linkage, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the hexahydroquinazolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or hexahydroquinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
Simpler Benzothiazole-Acetamides: Compounds like N-(1,3-Benzothiazol-2-yl)acetamide (Table 1, Row 1) lack the sulfanyl and quinazolinone groups, rendering them pharmacologically inert but valuable for structural studies .
Thioacetamide Derivatives: The addition of a sulfanyl group (e.g., in Row 2) enhances bioactivity, as seen in anti-inflammatory and antibacterial effects . The target compound’s hexahydroquinazolinone substituent may further modulate these activities by introducing hydrogen-bonding or hydrophobic interactions.
Piperazine and Triazole Derivatives: Compounds with piperazine-pyridine (Row 3) or triazole (Row 4) groups highlight the role of nitrogen-rich heterocycles in targeting enzymes or receptors.
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
*Estimated via analog comparison.
The target compound’s higher molecular weight and logP compared to simpler acetamides suggest moderate lipophilicity, favoring membrane penetration.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a benzothiazole moiety linked to a hexahydroquinazoline structure via a sulfanyl group. Its molecular formula is .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic enzymes critical for bacterial survival .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. This effect may be mediated through the inhibition of specific signaling pathways involved in cell proliferation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Apoptosis Induction : The compound triggers programmed cell death in tumor cells through mitochondrial pathways.
- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell lysis.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for several strains, indicating significant antibacterial activity .
Study 2: Anticancer Activity
In vitro tests on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated selective cytotoxicity. The compound showed an EC50 value of 32 ng/mL against tumorigenic cell lines while exhibiting lower toxicity to normal cells.
Comparative Analysis
To better understand the efficacy of this compound compared to other compounds in its class, a table summarizing key findings from related studies is provided below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
